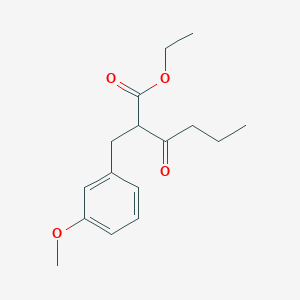

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

Description

Properties

IUPAC Name |

ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-7-15(17)14(16(18)20-5-2)11-12-8-6-9-13(10-12)19-3/h6,8-10,14H,4-5,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCKFZPOLVTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695891 | |

| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-96-9 | |

| Record name | Ethyl 3-methoxy-α-(1-oxobutyl)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate. Due to the absence of published experimental spectra for this specific molecule, this guide presents a detailed, predicted analysis based on established NMR principles and data from structurally analogous compounds. The document outlines a plausible synthetic route for the target compound, enabling its preparation for experimental verification. The core of this guide is a thorough interpretation of the predicted 1H and 13C NMR spectra, complete with tabulated chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to synthesize this and related compounds.

Introduction

This compound is a β-keto ester derivative with potential applications in organic synthesis as a building block for more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of a flexible hexanoyl chain, a reactive β-keto ester moiety, and a substituted aromatic ring makes it a versatile intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By providing detailed information about the chemical environment of individual protons (1H NMR) and carbon atoms (13C NMR), it allows for the unambiguous determination of molecular structure. This guide provides a predictive analysis of the 1H and 13C NMR spectra of this compound, offering a benchmark for researchers who may synthesize this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the alkylation of a β-keto ester, a well-established and reliable synthetic methodology.[1] The proposed reaction involves the deprotonation of ethyl 3-oxohexanoate to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with 3-methoxybenzyl bromide.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation of the Enolate: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-oxohexanoate (1.0 equivalent) dropwise.

-

Stirring: Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add 3-methoxybenzyl bromide (1.05 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Predicted 1H NMR Spectroscopic Data

The predicted 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The data is predicted based on the analysis of structurally similar compounds, such as ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate.

Predicted 1H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 0.90 | Triplet (t) | 7.4 | 3H |

| H-b | 1.55 | Sextet (sxt) | 7.4 | 2H |

| H-c | 2.45 | Triplet (t) | 7.4 | 2H |

| H-d | 3.15 | Doublet of doublets (dd) | 14.0, 5.0 | 1H |

| H-d' | 3.25 | Doublet of doublets (dd) | 14.0, 9.0 | 1H |

| H-e | 3.95 | Triplet (t) | 7.0 | 1H |

| H-f | 4.15 | Quartet (q) | 7.1 | 2H |

| H-g | 1.20 | Triplet (t) | 7.1 | 3H |

| H-h | 3.78 | Singlet (s) | - | 3H |

| H-i/k | 6.75-6.85 | Multiplet (m) | - | 3H |

| H-j | 7.20 | Triplet (t) | 7.8 | 1H |

Interpretation of the Predicted 1H NMR Spectrum

-

Aliphatic Protons (Hexanoyl Chain): The terminal methyl group (H-a) is expected to appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene protons (H-b). The methylene protons at the C5 position (H-b) will likely be a sextet around 1.55 ppm, being coupled to both H-a and H-c. The methylene protons adjacent to the carbonyl group (H-c) are predicted to be a triplet around 2.45 ppm.

-

Methylene and Methine Protons (Core Structure): The benzylic protons (H-d and H-d') are diastereotopic and will appear as a pair of doublets of doublets due to geminal coupling and coupling to the methine proton (H-e). The methine proton (H-e) is expected to be a triplet around 3.95 ppm, coupled to the benzylic protons.

-

Ethyl Ester Protons: The methylene protons of the ethyl group (H-f) will be a quartet around 4.15 ppm due to coupling with the methyl protons (H-g), which in turn will be a triplet around 1.20 ppm.

-

Aromatic and Methoxy Protons: The methoxy protons (H-h) will appear as a sharp singlet at approximately 3.78 ppm. The aromatic protons (H-i, H-j, H-k) will show a complex multiplet pattern in the range of 6.75-7.20 ppm, characteristic of a 1,3-disubstituted benzene ring.

Predicted 13C NMR Spectroscopic Data

The predicted 13C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted 13C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 13.8 |

| C-2 | 17.5 |

| C-3 | 45.0 |

| C-4 | 205.0 |

| C-5 | 58.0 |

| C-6 | 35.0 |

| C-7 | 140.0 |

| C-8 | 114.0 |

| C-9 | 159.8 |

| C-10 | 121.0 |

| C-11 | 129.5 |

| C-12 | 115.0 |

| C-13 (OCH3) | 55.2 |

| C-14 (C=O, ester) | 169.0 |

| C-15 (OCH2) | 61.5 |

| C-16 (CH3) | 14.1 |

Interpretation of the Predicted 13C NMR Spectrum

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C-4) will be significantly downfield, around 205.0 ppm, while the ester carbonyl (C-14) will appear around 169.0 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the 114-160 ppm region. The carbon attached to the methoxy group (C-9) will be the most downfield among the substituted carbons.

-

Aliphatic Carbons: The carbons of the hexanoyl and ethyl ester groups will appear in the upfield region of the spectrum. The methoxy carbon (C-13) is expected around 55.2 ppm.

Experimental Considerations for NMR Analysis

For the experimental acquisition of the NMR spectra of this compound, the following protocol is recommended:

Caption: Recommended workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive predicted analysis of the 1H and 13C NMR spectra of this compound. While experimental data for this specific molecule is not currently available in the literature, the predicted spectra, based on sound chemical principles and data from close structural analogs, offer a valuable reference for researchers. The proposed synthetic protocol provides a clear pathway for the preparation of this compound, allowing for the experimental validation of the predictions made in this guide.

References

- Synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.

Sources

An In-Depth Technical Guide to Keto-Enol Tautomerism in Substituted Ethyl Oxohexanoates

Introduction: Beyond Static Structures in Drug Discovery

In the realm of medicinal chemistry and drug development, molecules are often visualized as static entities. However, the reality is a dynamic interplay of conformations and, in many cases, constitutional isomers in rapid equilibrium. Keto-enol tautomerism, the equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form), is a prime example of this dynamism.[1][2] For researchers developing small molecule therapeutics, understanding and controlling this equilibrium is not merely an academic exercise. The specific tautomeric form present can profoundly influence a molecule's three-dimensional shape, hydrogen bonding capacity, polarity, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth technical exploration of keto-enol tautomerism within a specific and highly relevant class of compounds: substituted ethyl oxohexanoates. These β- and γ-ketoesters serve as versatile scaffolds in organic synthesis and are representative of functionalities found in numerous bioactive molecules. We will dissect the fundamental principles governing this equilibrium, explore the nuanced effects of substitution and environment, and provide robust, field-proven protocols for its quantification.

Section 1: The Fundamentals of the Tautomeric Equilibrium

Keto-enol tautomerism is a chemical equilibrium involving the migration of a proton and the shifting of a double bond.[1] While seemingly simple, the position of this equilibrium is dictated by a delicate balance of thermodynamic factors.

Thermodynamic Underpinnings: A Tale of Two Bonds

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form.[3] The primary reason for this preference lies in the relative strengths of the bonds involved. The sum of the bond dissociation energies for a C=O double bond is significantly greater than that of a C=C double bond, making the keto tautomer more stable by approximately 45–60 kJ/mol under normal conditions.[3]

However, in β-dicarbonyl systems, such as ethyl 3-oxohexanoate, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[4][5]

-

Intramolecular Hydrogen Bonding: The enol's hydroxyl proton can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[3][5]

Catalysis: Accelerating the Interconversion

In neutral media, the interconversion between tautomers is often slow. However, the process is efficiently catalyzed by both acids and bases, meaning that equilibrium is typically reached rapidly under physiological or common laboratory conditions.[3][6]

Acid-Catalyzed Mechanism: The mechanism involves two key proton transfer steps. First, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like water) then removes an α-proton to yield the enol.[6][7]

Caption: Acid-Catalyzed Keto-Enol Interconversion.

Base-Catalyzed Mechanism: In the presence of a base, an α-proton is removed to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom by a weak acid (like water) yields the enol.[7]

Caption: Base-Catalyzed Keto-Enol Interconversion.

Section 2: The Role of Structure: Substituent Effects in Ethyl Oxohexanoates

The precise position of the oxo group and the nature of any substituents dramatically alter the tautomeric equilibrium in ethyl oxohexanoates.

-

Ethyl 3-oxohexanoate (A β-Ketoester): This isomer possesses α-hydrogens at the C2 position, which are acidic due to the electron-withdrawing influence of two adjacent carbonyl groups (the ketone at C3 and the ester at C1). This structure allows for the formation of a highly stabilized conjugated enol with an intramolecular hydrogen bond, resulting in a significant enol population at equilibrium.

-

Ethyl 4-oxohexanoate (A γ-Ketoester): The α-hydrogens (at C3 and C5) are adjacent to only one carbonyl group each. While enolization can occur, the resulting enol lacks the stabilizing conjugation and intramolecular hydrogen bonding seen in the 3-oxo isomer. Consequently, the enol content is drastically lower.

-

Ethyl 5-oxohexanoate (A δ-Ketoester): Similar to the 3-oxo isomer, the hydrogens at the C4 position are flanked by two carbonyls, allowing for the formation of a stable, conjugated enol system, though the larger ring size for potential intramolecular hydrogen bonding makes it less favorable than in the β-ketoester.

The Causality of Substituent Effects at the α-Position (C2 of Ethyl 3-Oxohexanoate):

-

Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups at the C2 position increase the acidity of the remaining α-proton, facilitating the formation of the enolate intermediate and stabilizing the resulting enol. This shifts the equilibrium towards the enol form.

-

Electron-Donating Groups (EDGs): Alkyl groups at the C2 position are weakly electron-donating and increase steric hindrance. This can destabilize the planar enol form, shifting the equilibrium away from the enol.[8]

-

Steric Bulk: Large, bulky substituents at C2 can introduce steric strain that disfavors the planar geometry required for the conjugated enol system, thus favoring the keto form.

| Substituent at C2 of Ethyl 3-Oxohexanoate | Electronic Effect | Steric Effect | Predicted Shift in Equilibrium |

| -H (unsubstituted) | Neutral | Minimal | Baseline |

| -Cl, -Br | Electron-Withdrawing | Small | Favors Enol |

| -CH₃ | Electron-Donating | Moderate | Favors Keto |

| -C(CH₃)₃ | Electron-Donating | Large | Strongly Favors Keto |

Section 3: The Influence of the Environment

The tautomeric equilibrium is exquisitely sensitive to its environment, a critical consideration for drug development where a compound must function in the highly polar, aqueous environment of the body.

Solvent Polarity: A Dominating Factor

The effect of solvent polarity on the keto-enol equilibrium is well-established and generally follows Meyer's Rule, which states that the keto tautomer is favored as solvent polarity increases.[9]

-

Causality: The keto tautomer is typically more polar than the enol tautomer. Polar, protic solvents (like water or methanol) can effectively solvate the keto form through dipole-dipole interactions and hydrogen bonding, stabilizing it and shifting the equilibrium in its favor. In contrast, non-polar solvents (like hexane or carbon tetrachloride) cannot effectively solvate the polar keto form. In these environments, the enol form predominates because it can stabilize itself through the formation of a strong intramolecular hydrogen bond, effectively "hiding" its polar groups from the non-polar solvent.[5][10]

Table 2: Solvent Effect on Enol Content of Ethyl Acetoacetate (a proxy for Ethyl 3-Oxohexanoate)

| Solvent | Dielectric Constant (Approx.) | Solvent Type | % Enol (Approx.) [5] |

| Water (D₂O) | 80 | Polar, Protic | < 2% |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar, Aprotic | ~15% |

| Chloroform (CDCl₃) | 4.8 | Non-polar | ~33% |

| Carbon Tetrachloride (CCl₄) | 2.2 | Non-polar | ~49% |

Temperature Effects and Thermodynamics

The tautomerization equilibrium is temperature-dependent. By quantifying the equilibrium constant (K_eq_) at various temperatures, one can determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction using a van't Hoff plot (ln K_eq_ vs. 1/T).[10] This analysis provides deep insight into the thermodynamic drivers of the equilibrium. A negative ΔH° indicates that enol formation is an exothermic process.

Section 4: A Practical Guide to Quantification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive technique for quantifying keto-enol tautomeric ratios in solution.[11] The slow rate of interconversion on the NMR timescale allows for the simultaneous observation and integration of distinct signals for both tautomers.[8][10]

Experimental Workflow: From Sample to K_eq_

Caption: A self-validating workflow for determining K_eq.

Protocol: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

1. Sample Preparation:

- Rationale: Accurate weighing and dissolution in a high-purity deuterated solvent are critical for reproducibility. The deuterated solvent provides a lock signal for the NMR spectrometer without contributing interfering proton signals.

- Procedure:

- Accurately weigh 10-20 mg of the substituted ethyl oxohexanoate into a clean, dry NMR tube.

- Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).

- Cap the tube and invert several times to ensure the sample is fully dissolved.

- Allow the sample to equilibrate at a constant temperature for at least 10 minutes before analysis.

2. NMR Data Acquisition:

- Rationale: A sufficiently long relaxation delay (d1) is crucial for accurate quantification. It ensures that all protons have fully relaxed between pulses, making the integrated signal areas directly proportional to the number of protons. A value of 5 times the longest T1 relaxation time is recommended.

- Procedure:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

- Set the spectral width to encompass all expected signals (e.g., 0-15 ppm).

- Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

- Crucially, set the relaxation delay (d1) to at least 10 seconds to ensure accurate integration.

- Acquire the ¹H NMR spectrum.

3. Data Processing and Analysis:

- Rationale: Proper processing ensures that the integrated areas accurately reflect the signal intensity.

- Procedure:

- Apply Fourier transformation to the Free Induction Decay (FID).

- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

- Apply a baseline correction to ensure a flat baseline across the spectrum.

- Assign Peaks: Identify the characteristic signals. For ethyl 3-oxohexanoate, key signals are:

- Keto form: α-CH₂ protons (a singlet, typically ~3.4 ppm).

- Enol form: Vinylic =CH- proton (a singlet, typically ~5.0 ppm) and the enolic -OH proton (a broad singlet, ~12 ppm).[10]

- Integrate Signals:

- Calibrate the integral of the enol's vinylic proton (=CH-) to a value of 1.00. This proton represents the enol tautomer.

- Integrate the keto form's α-CH₂ signal. This integral value, divided by 2 (since it represents two protons), gives the relative abundance of the keto tautomer.

- Calculate Equilibrium Constant (K_eq):

- % Enol = [Integral(enol =CH)] / ([Integral(enol =CH)] + [Integral(keto α-CH₂)/2]) * 100

- % Keto = 100 - % Enol

- K_eq = [% Enol] / [% Keto]

Section 5: Implications for Drug Design and Development

The tautomeric state of a drug candidate is not a trivial detail. It directly impacts:

-

Receptor Binding: Keto and enol forms have different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into a target's binding site.

-

Solubility: The more polar keto form generally exhibits higher aqueous solubility than the less polar, intramolecularly hydrogen-bonded enol form.

-

Membrane Permeability: The less polar enol form may cross lipid membranes more readily than the keto form.

-

Metabolism: The different electronic and structural properties of tautomers can lead to different metabolic pathways and rates of clearance.

Therefore, a comprehensive understanding and characterization of the tautomeric equilibrium in different environments (e.g., mimicking non-polar lipids and polar aqueous cytosol) is a critical step in the lead optimization process.

Conclusion

The keto-enol equilibrium in substituted ethyl oxohexanoates is a dynamic process governed by a sophisticated interplay of structural, electronic, and environmental factors. While the keto form is often the thermodynamically preferred state, significant populations of the enol tautomer can be favored through conjugation, intramolecular hydrogen bonding, and the careful selection of substituents and solvents. For scientists in drug discovery, mastering the analysis of this equilibrium through robust techniques like quantitative ¹H NMR is essential. It provides the critical insights needed to design molecules that exist in the optimal form for biological activity, ultimately leading to safer and more effective therapeutics.

References

-

Title: Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. A Physical Chemistry Experiment on the Application of the Onsager-Kirkwood Model for Solvation Thermodynamics Source: Journal of Chemical Education URL: [Link]

-

Title: Keto-Enol Tautomerism: Definition, Examples, and Mechanism Source: Chemistry Learner URL: [Link]

-

Title: Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters Source: ResearchGate URL: [Link]

-

Title: 22.1 Keto–Enol Tautomerism Source: OpenStax URL: [Link]

-

Title: Keto-Enol Tautomerism Source: Organic Chemistry Tutor URL: [Link]

-

Title: Keto Enol Tautomerization Source: Chemistry Steps URL: [Link]

-

Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]

-

Title: EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants Source: Joseph A DiVerdi, Colorado State University URL: [Link]

-

Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]

-

Title: Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study Source: CORE URL: [Link]

-

Title: Keto/Enol Tautomerization Source: Oregon State University URL: [Link]

-

Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Keto Enol Tautomerism - Acidic & Basic Conditions Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

-

Title: EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR Source: ASU Core Research Facilities URL: [Link]

-

Title: Project 3 – Keto-Enol Chemical Equilibrium & Kinetics Source: BioPchem URL: [Link]

-

Title: Keto–enol tautomerism is a reaction we discuss in detail in Chapt... Source: Pearson+ URL: [Link]

-

Title: Keto-Enol Tautomerism Source: Organic Chemistry Tutor (YouTube) URL: [Link]

-

Title: Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations Source: DIAL@UCLouvain URL: [Link]

-

Title: An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives Source: ResearchGate URL: [Link]

-

Title: Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study Source: Semantic Scholar URL: [Link]

-

Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment Source: Journal of Chemical Education URL: [Link]

-

Title: Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate Source: The Journal of Physical Chemistry URL: [Link]

Sources

- 1. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Keto–enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

A Technical Guide to the Stability and Storage of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate is a substituted β-keto ester, a class of compounds renowned for their synthetic versatility as intermediates in the pharmaceutical and fine chemical industries.[1][2] Their utility stems from the presence of multiple reactive sites, including an active methylene proton, a ketone, and an ester functional group. However, this inherent reactivity also predisposes them to specific degradation pathways.

This guide provides a comprehensive analysis of the factors influencing the stability of this compound. As a Senior Application Scientist, the focus is not merely on providing storage conditions but on elucidating the underlying chemical principles. Understanding why a molecule degrades is paramount to developing robust handling protocols, ensuring the integrity of starting materials, and achieving reproducible outcomes in complex synthetic routes. This document will delve into the molecule's structural liabilities, predict its primary degradation pathways based on first principles of organic chemistry, and provide actionable protocols for storage and stability assessment.

Molecular Profile and Inherent Stability Factors

To predict the stability of this compound, we must first dissect its structure and the properties of its constituent functional groups. As specific experimental data for this exact molecule is not publicly available, this analysis is grounded in the well-established chemistry of β-keto esters and related aromatic compounds.

Chemical Structure:

(Structure of this compound)

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₄ | - |

| Molecular Weight | 278.34 g/mol | - |

| XLogP3 | 3.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

Note: Properties are estimated as no dedicated PubChem entry exists for this specific structure. The values are derived from its constituent parts and similar known molecules.[3][4][5][6]

Key Structural Liabilities:

-

The β-Keto Ester System: This is the most reactive part of the molecule. The α-hydrogen (on the carbon between the two carbonyls) is acidic, making it susceptible to deprotonation by bases. This system also exists in a dynamic equilibrium with its enol tautomer.[1]

-

The Ethyl Ester Linkage: Ester groups are susceptible to hydrolysis under both acidic and basic conditions. This is a primary concern in the presence of moisture.

-

The Benzylic Position: The methylene bridge (-CH₂-) connecting the aromatic ring to the keto-ester backbone contains benzylic protons. These positions are often susceptible to oxidation.

Predicted Degradation Pathways: A Mechanistic View

The long-term stability of this compound is primarily threatened by hydrolysis, subsequent decarboxylation, and oxidation.

Keto-Enol Tautomerism

Like all β-dicarbonyl compounds, this molecule exists as a mixture of keto and enol forms. While the keto form typically predominates, the enol form is stabilized by intramolecular hydrogen bonding and its presence is crucial as it can exhibit different reactivity.

Caption: Keto-Enol equilibrium of the β-keto ester.

Hydrolysis and Decarboxylation Pathway

This two-step pathway is arguably the most significant degradation risk, particularly if the compound is exposed to moisture in combination with acidic or basic catalysts.

-

Step 1: Ester Hydrolysis: The ethyl ester is cleaved, yielding ethanol and the corresponding β-keto acid. This reaction can be catalyzed by trace amounts of acid or base.

-

Step 2: Decarboxylation: β-keto acids are notoriously unstable.[7] The carboxylic acid intermediate readily loses carbon dioxide upon gentle heating to yield a ketone, in this case, 1-(3-methoxyphenyl)heptan-2-one.

This cascade means that a single hydrolytic event can lead to a complete transformation of the parent molecule.

Caption: Primary degradation via hydrolysis and decarboxylation.

Oxidation

The benzylic protons and the electron-rich aromatic ring present sites for oxidative degradation, which can be initiated by atmospheric oxygen, particularly under exposure to light or in the presence of trace metal impurities.

Recommended Storage and Handling Protocols

Based on the predicted liabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all potential chemical reactions, including hydrolysis and oxidation.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation of the benzylic position and aromatic ring. |

| Light | Amber Glass Vial / Protect from Light | Prevents potential photolytic degradation pathways. |

| Moisture | Tightly Sealed Container | Crucial for preventing the initiation of the hydrolysis-decarboxylation cascade. |

| pH (for solutions) | Store as neat oil or in a dry, aprotic, neutral solvent (e.g., Anhydrous Acetonitrile, THF) | Avoids acid- or base-catalyzed hydrolysis. Do not use protic solvents like methanol or ethanol for long-term storage of solutions. |

Experimental Verification: A Framework for Stability Assessment

Trust in a chemical intermediate requires verification. The following protocols provide a robust framework for assessing the purity and stability of this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from potential degradation products. The presence of the aromatic ring provides a strong chromophore for UV detection.

-

Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-20 min: Return to 60% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 274 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in acetonitrile to a concentration of ~0.5 mg/mL.

Causality: A gradient method is chosen because the parent compound is significantly less polar than the potential hydrolytic degradation product (the β-keto acid), ensuring good separation. The C18 stationary phase provides excellent hydrophobic retention for the parent molecule.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is an essential study to intentionally degrade the sample to identify likely degradation products and validate that the analytical method can detect them.[9][10][11][12][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 2-ethyl-3-oxohexanoate | C10H18O3 | CID 220080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-methyl-3-oxohexanoate | C9H16O3 | CID 34537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,2-dimethyl-3-oxohexanoate | C10H18O3 | CID 244176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. 34036-16-3|Ethyl 5-methyl-3-oxohexanoate|BLD Pharm [bldpharm.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. pharmtech.com [pharmtech.com]

Review of literature on 2-substituted ethyl 3-oxohexanoates

An In-depth Technical Guide to the Chemistry and Application of 2-Substituted Ethyl 3-Oxohexanoates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,3-Dicarbonyl Motif

At the heart of numerous synthetic strategies in medicinal chemistry and materials science lies a class of remarkably versatile building blocks: the 2-substituted ethyl 3-oxohexanoates. These molecules, characterized by a β-keto ester functionality, possess a unique combination of reactive sites that make them powerful intermediates for constructing complex molecular architectures. The parent compound, ethyl 3-oxohexanoate, is a fatty acid ethyl ester also known as ethyl butyrylacetate.[1][2] Its derivatives are prized for the strategic placement of a ketone and an ester at a 1,3-relationship, which activates the intervening C-2 position for a wide array of chemical transformations.

The true synthetic power of this scaffold is unleashed upon the introduction of a substituent at the C-2 position. This seemingly simple modification opens the door to generating stereogenic centers and introducing diverse functionalities, which are critical steps in the synthesis of chiral drugs and bioactive compounds. Beyond their role as synthetic intermediates, these structures are also encountered in toxicology and metabolic studies. For instance, 2-ethyl-3-oxohexanoic acid has been identified as a major urinary metabolite of 2-ethylhexanoic acid (2-EHA), which itself is a breakdown product of widely used industrial plasticizers like di(2-ethylhexyl) phthalate (DEHP).[3][4]

This guide provides a comprehensive review of the synthesis, reactivity, and applications of 2-substituted ethyl 3-oxohexanoates, offering field-proven insights and detailed protocols for the modern researcher.

Core Synthetic Methodologies: Accessing the Scaffold

The primary route to 2-substituted ethyl 3-oxohexanoates involves the alkylation of the parent β-keto ester, ethyl 3-oxohexanoate. The choice of methodology dictates the efficiency, selectivity, and scalability of the synthesis.

The Parent Scaffold: Ethyl 3-Oxohexanoate

Before substitution, the parent molecule must be synthesized. A common laboratory-scale synthesis involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by alcoholysis with ethanol.[5]

Protocol 1: Synthesis of Ethyl 3-Oxohexanoate via Meldrum's Acid [5]

-

Acylation: Dissolve Meldrum's acid (1.0 eq) in dichloromethane containing pyridine (1.2 eq) and cool the mixture to 0-5°C.

-

Add butyryl chloride (1.1 eq) dropwise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Work-up: Wash the solution with dilute hydrochloric acid, dry the organic layer over magnesium sulfate, and evaporate the solvent under vacuum to yield an oil.

-

Ethanolysis: Dissolve the resulting oil in absolute ethanol and reflux the mixture for 6 hours.

-

Purification: Evaporate the ethanol under vacuum and distill the residue to obtain pure ethyl 3-oxohexanoate.

Classical C-2 Alkylation: The Enolate Pathway

The cornerstone of derivatizing β-keto esters is the high acidity of the protons at the C-2 position (the α-carbon), flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate ion. This nucleophilic enolate can then react with an electrophile, typically an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.[6][7]

Causality Behind Experimental Choices:

-

Choice of Base: The base must be strong enough to quantitatively deprotonate the β-keto ester but should not promote side reactions like ester hydrolysis or self-condensation. Sodium ethoxide (NaOEt) in ethanol is a classic choice, as any transesterification results in the same product. For more sensitive substrates or to avoid competing reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.

-

Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like THF and DMF are excellent for reactions involving NaH as they solvate the cation without interfering with the nucleophilic enolate.

Caption: Workflow for classical C-2 alkylation of β-keto esters.

Protocol 2: General Procedure for C-2 Alkylation

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry THF and sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Enolate Formation: Cool the suspension to 0°C and add ethyl 3-oxohexanoate (1.0 eq) dropwise via syringe. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Alkylation: Cool the resulting enolate solution back to 0°C and add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours). The reaction may be gently heated if necessary.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Modern Catalytic Approaches: The Quest for Asymmetry

While classical methods are robust, they do not control the stereochemistry when a new chiral center is formed. Modern asymmetric catalysis provides an elegant solution, with phase-transfer catalysis being a particularly effective method for the enantioselective alkylation of β-keto esters.[8][9]

Phase-Transfer Catalysis (PTC): This technique is invaluable for reactions between reactants in immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a chiral quaternary ammonium salt derived from a cinchona alkaloid, facilitates the transfer of the base (as hydroxide ions) into the organic phase to generate the enolate.[8] The chiral environment provided by the catalyst then directs the approach of the alkyl halide, leading to the preferential formation of one enantiomer.

Advantages of PTC:

-

Avoids the use of strong, moisture-sensitive bases like NaH.

-

Often uses milder conditions (room temperature) and simpler setups.

-

The catalyst can be used in small quantities and is often recyclable.[9]

Caption: Catalytic cycle for enantioselective phase-transfer alkylation.

Table 1: Comparison of Synthetic Methodologies

| Feature | Classical Alkylation | Asymmetric Phase-Transfer Catalysis |

| Base | Strong, stoichiometric (NaH, NaOEt) | Weaker, aqueous (NaOH, K₂CO₃) |

| Solvent | Anhydrous organic (THF, DMF) | Biphasic (Toluene/Water) |

| Stereocontrol | None (produces racemate) | High enantioselectivity (up to 98% ee)[9] |

| Conditions | 0°C to reflux; inert atmosphere | Room temperature; air |

| Scalability | Good, but requires handling of hazardous reagents | Excellent and often more scalable[9] |

| Key Reagent | Strong base | Chiral phase-transfer catalyst |

Key Chemical Transformations & Reactivity

The synthetic utility of 2-substituted ethyl 3-oxohexanoates stems from their predictable reactivity, allowing for their conversion into other valuable chemical entities.

Ketonization via Decarboxylation

The most prominent reaction of substituted β-keto esters is their conversion to ketones. This is typically achieved by hydrolysis of the ester to the corresponding β-keto acid, which then readily undergoes thermal decarboxylation (loss of CO₂).[7] The reaction proceeds through a concerted, six-membered cyclic transition state, which explains why the process is much more facile for β-keto acids compared to simple carboxylic acids.[10]

Caption: Mechanism of β-keto acid decarboxylation.

Protocol 3: Hydrolysis and Decarboxylation

-

Hydrolysis: Dissolve the 2-substituted ethyl 3-oxohexanoate (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Decarboxylation & Extraction: Gently heat the acidic mixture to 50-60°C. Vigorous evolution of CO₂ should be observed. After gas evolution ceases, cool the mixture and extract the product with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting ketone can be purified by distillation or chromatography.

Other Important Transformations

-

Reduction: The ketone and ester groups can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both carbonyls to yield a 1,3-diol. Milder reagents like sodium borohydride (NaBH₄) will typically reduce the ketone selectively over the ester, providing access to β-hydroxy esters.

-

Heterocycle Synthesis: The 1,3-dicarbonyl unit is a classic precursor for forming five- and six-membered heterocycles. For example, reaction with hydrazine (H₂N-NH₂) yields pyrazoles, while condensation with hydroxylamine (H₂N-OH) produces isoxazoles.

Applications in Drug Development and Beyond

The true value of 2-substituted ethyl 3-oxohexanoates is demonstrated by their role as key intermediates in the synthesis of pharmaceuticals and other high-value chemicals.

-

Pharmaceutical Intermediates: The ability to install various side chains (R-groups) at the C-2 position and then convert the β-keto ester into a substituted ketone is a powerful tool in drug synthesis. These ketones are common structural motifs in many active pharmaceutical ingredients (APIs) and serve as versatile handles for further elaboration.

-

Flavor and Fragrance Industry: The parent compound, ethyl 3-oxohexanoate, is valued for its pleasant, fruity aroma and is used as a flavoring agent in food products and beverages.[1][11] It is recognized for its sweet, berry-like taste profile.[2]

-

Probing Biological Pathways: As seen with the metabolism of DEHP, molecules with this core structure can serve as biomarkers for exposure to environmental toxins.[4] Studying their formation and fate can provide critical insights for toxicologists and healthcare professionals. Although no direct, broad-spectrum biological activity is commonly reported for the simple alkylated derivatives themselves, their role as precursors is paramount.[12]

Conclusion

2-substituted ethyl 3-oxohexanoates represent a class of organic compounds whose importance far exceeds their simple structure. The ease of their synthesis, coupled with the rich and predictable reactivity of the β-keto ester functionality, establishes them as indispensable tools for the synthetic chemist. From the foundational logic of enolate chemistry to the precision of modern asymmetric catalysis, the methods to access these compounds are robust and continually evolving. Their primary application as intermediates, particularly through the powerful decarboxylation reaction, provides a reliable pathway to complex ketones that are central to the discovery and development of new medicines. As the demand for enantiomerically pure and structurally diverse molecules grows, the strategic application of these versatile building blocks will undoubtedly continue to expand.

References

-

Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2015). ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2023). MDPI. Available at: [Link]

-

Synthesis of ethyl 3-oxohexanoate. PrepChem.com. Available at: [Link]

-

Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. (2004). ResearchGate. Available at: [Link]

-

Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2024). JoVE. Available at: [Link]

-

Ethyl 3-oxohexanoate | C8H14O3. PubChem. Available at: [Link]

-

ethyl 3-oxohexanoate - 3249-68-1. ChemSynthesis. Available at: [Link]

-

Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. (2004). PubMed. Available at: [Link]

-

Ethyl 2-ethyl-3-oxohexanoate | C10H18O3. PubChem. Available at: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

-

ethyl 3-oxohexanoate, 3249-68-1. The Good Scents Company. Available at: [Link]

-

Showing Compound Ethyl 3-oxohexanoate (FDB003363). FooDB. Available at: [Link]

-

2-Ethyl-3-oxohexanoic acid | C8H14O3. PubChem. Available at: [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]

-

Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. (2002). ACS Publications. Available at: [Link]

-

The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. (1956). Journal of the American Chemical Society. Available at: [Link]

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2014). Royal Society of Chemistry. Available at: [Link]

-

Enantioselective Alkylation of β-Keto Esters. (2013). Thieme Chemistry. Available at: [Link]

-

Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. (2007). Semantic Scholar. Available at: [Link]

Sources

- 1. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Ethyl 3-oxohexanoate (FDB003363) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 7. aklectures.com [aklectures.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Drug Discovery and Development

An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate in Organic Solvents

In the landscape of pharmaceutical and agrochemical research, the journey from a promising chemical entity to a viable product is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of this profile.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various solvents governs its behavior in synthesis, purification, formulation, and ultimately, its bioavailability.[1]

This guide provides a comprehensive technical overview of the solubility of this compound, a β-keto ester of significant interest in synthetic chemistry.[2][3] β-keto esters are valuable synthons, serving as crucial building blocks in the creation of more complex molecules, including pharmaceuticals and agrochemicals.[2] Given the absence of specific published solubility data for this compound, this document offers a predictive solubility profile based on established chemical principles and provides a robust experimental framework for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[4][5] this compound possesses a combination of polar and non-polar features that dictate its interactions with different solvents.

-

Polar Moieties: The presence of two carbonyl groups (a ketone and an ester) and a methoxy group introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Non-Polar Moieties: The benzyl group and the hexanoate chain contribute to the molecule's non-polar character, favoring interactions with non-polar solvents through van der Waals forces.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of organic solvents.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been predicted.[5] This table serves as a practical guide for solvent selection in various applications.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | High | High | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor will lead to strong interactions with the ester and keto groups of the solute. |

| N,N-Dimethylformamide (DMF) | High | High | Similar to DMSO, DMF is a highly polar aprotic solvent that will effectively solvate the polar functionalities of the molecule. |

| Acetone | High | High | As a polar aprotic solvent, acetone will readily dissolve the compound due to favorable dipole-dipole interactions with the carbonyl groups. |

| Acetonitrile | High | Moderate to High | Acetonitrile's polarity allows for good solvation of the polar groups, though its smaller size may result in slightly lower capacity compared to DMSO or DMF. |

| Polar Protic Solvents | |||

| Methanol | High | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the ester, keto, and methoxy groups. The non-polar backbone of the solute may slightly limit its solubility compared to more polar solutes. |

| Ethanol | High | Moderate to High | Similar to methanol, ethanol's ability to hydrogen bond will facilitate dissolution. The slightly larger alkyl chain of ethanol may offer slightly better interaction with the non-polar parts of the solute compared to methanol. |

| Isopropanol | Moderate | Moderate | With a larger alkyl group than ethanol, isopropanol is less polar, which may lead to a more balanced interaction with both the polar and non-polar regions of the solute, resulting in moderate solubility. |

| Water | High | Low to Insoluble | The large non-polar benzyl and hexanoate portions of the molecule are expected to dominate its interaction with water, leading to poor solubility despite the presence of polar groups. |

| Less Polar Solvents | |||

| Dichloromethane (DCM) | Moderate | High | DCM's moderate polarity and its ability to engage in dipole-dipole interactions make it an excellent solvent for compounds with a mix of polar and non-polar characteristics. |

| Ethyl Acetate | Moderate | High | The structure of ethyl acetate is similar to the ester portion of the target molecule, promoting miscibility. It effectively balances polarity to dissolve the entire molecule. |

| Tetrahydrofuran (THF) | Moderate | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall moderate polarity makes it a good solvent for a wide range of organic compounds, including this β-keto ester. |

| Non-Polar Solvents | |||

| Toluene | Low | Moderate | The aromatic ring of toluene will have favorable π-stacking interactions with the benzyl group of the solute, and its low polarity will solvate the non-polar alkyl chain, leading to moderate solubility. |

| Hexane | Low | Low to Insoluble | The highly non-polar nature of hexane will not effectively solvate the polar ester, keto, and methoxy groups, resulting in poor solubility. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While predictions are valuable for initial screening, empirical determination of solubility is essential for definitive characterization.[6] The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic (or equilibrium) solubility.[6][7] The following protocol, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, provides a robust and self-validating system.

Principle

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

-

From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of scintillation vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[6]

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent.[6]

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter directly into an autosampler vial. This step is critical to remove all undissolved particles.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the filtered samples by HPLC. The HPLC method should be developed to provide good separation and a linear response for the compound of interest.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered samples by interpolating their peak areas on the calibration curve.

-

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method and HPLC analysis.

Conclusion

References

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

MDPI. (n.d.). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethyl-3-oxohexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3-methoxy-, ethyl ester. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Organic Process Research & Development. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

-

PMC - NIH. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

-

RSC Publishing. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, a valuable intermediate in medicinal chemistry and drug discovery programs. The presented methodology is based on the well-established alkylation of β-keto esters, a cornerstone of carbon-carbon bond formation in organic synthesis.

Introduction

This compound is a β-keto ester derivative. Molecules of this class are versatile building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds.[1] The presence of the keto and ester functionalities allows for a wide range of subsequent chemical transformations. This protocol details a robust and reproducible method for the targeted synthesis of this compound.

Reaction Principle

The synthesis of this compound is achieved through the alkylation of the α-carbon of ethyl 3-oxohexanoate. The reaction proceeds via a two-step sequence:

-

Deprotonation: A suitable base, in this case, sodium ethoxide, is used to deprotonate the acidic α-hydrogen of ethyl 3-oxohexanoate, generating a resonance-stabilized enolate anion.[2]

-

Alkylation: The resulting enolate anion acts as a nucleophile and attacks the electrophilic carbon of 3-methoxybenzyl chloride in an SN2 reaction, forming the desired C-C bond and yielding the final product.[2]

The overall reaction is depicted below:

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethyl 3-oxohexanoate | 3249-68-1 | 158.19 | 1.0 eq | |

| Sodium Ethoxide | 917-54-4 | 68.05 | 1.05 eq | Anhydrous |

| 3-Methoxybenzyl chloride | 824-98-6 | 156.61 | 1.0 eq | |

| Anhydrous Ethanol | 64-17-5 | 46.07 | As solvent | |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction | |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing | |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental Protocol

The following diagram illustrates the overall workflow for the synthesis of this compound.

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent quenching of the base.

-

Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

-

Enolate Formation:

-

To the round-bottom flask, add anhydrous ethanol.

-

Carefully add sodium ethoxide (1.05 eq) to the ethanol and stir until it is completely dissolved.

-

Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

-

Alkylation:

-

Add 3-methoxybenzyl chloride (1.0 eq) to the dropping funnel.

-

Slowly add the 3-methoxybenzyl chloride to the reaction mixture dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x volume of the organic layer) and brine (2 x volume of the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

The final product should be characterized by appropriate analytical techniques, such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure anhydrous conditions and allow sufficient time for enolate formation. |

| Incomplete alkylation | Increase reflux time or temperature slightly. | |

| Side reactions (e.g., O-alkylation) | This is generally a minor pathway with this type of substrate. | |

| Presence of starting material | Insufficient reaction time or temperature | Increase reflux time or ensure the reaction has reached the appropriate temperature. |

| Inactive alkylating agent | Use fresh or properly stored 3-methoxybenzyl chloride. | |

| Complex mixture of products | Dialkylation | Use a slight excess of the β-keto ester relative to the base and alkylating agent. |

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

-

3-Methoxybenzyl chloride is a lachrymator and should be handled with care.

References

-

Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of α-Alkylated β-Keto Esters

β-Keto esters are foundational synthons in modern organic chemistry, prized for the synthetic versatility endowed by their dual functional nature. The acidic α-proton, situated between two electron-withdrawing carbonyl groups, is readily abstracted to form a stabilized enolate. This nucleophilic intermediate is central to the construction of complex molecular architectures through carbon-carbon bond formation.[1] The alkylation of these enolates is a powerful and reliable method for introducing alkyl substituents at the α-position, leading to a diverse array of substituted β-keto esters. These products are not merely synthetic curiosities; they are key intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[2][3]

This guide provides a comprehensive overview and detailed protocol for the alkylation of ethyl 3-oxohexanoate with 3-methoxybenzyl halide. This specific transformation yields ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, a valuable building block in medicinal chemistry. The presence of the 3-methoxybenzyl moiety introduces a common structural motif found in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss critical parameters that ensure a successful and reproducible outcome.

Reaction Mechanism and Scientific Rationale

The alkylation of ethyl 3-oxohexanoate proceeds via a classic SN2 reaction between the enolate of the β-keto ester and the alkyl halide. The entire process can be dissected into two primary stages:

-

Enolate Formation: A suitable base, in this case, sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl 3-oxohexanoate.[4] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two adjacent oxygen atoms. This delocalization is crucial as it renders the α-proton significantly more acidic than a typical methylene proton, allowing for its selective removal.[5]

-

Nucleophilic Attack: The generated enolate, a potent carbon-based nucleophile, then attacks the electrophilic benzylic carbon of the 3-methoxybenzyl halide in a concerted SN2 fashion.[6] This step forges the new carbon-carbon bond and displaces the halide leaving group.

To ensure the integrity of this process and maximize the yield of the desired C-alkylated product, several factors must be carefully considered:

-

Choice of Base: Sodium ethoxide is a commonly employed base for this transformation. It is sufficiently strong to deprotonate the β-keto ester to a significant extent, driving the reaction forward.[4] The use of an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) is a strategic choice to prevent transesterification as a potential side reaction. It is critical to use anhydrous conditions, as the presence of water can lead to hydrolysis of the ester.[7]

-

C- vs. O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While O-alkylation is a potential side reaction, C-alkylation is generally favored in the alkylation of β-keto esters, particularly with reactive alkylating agents like benzyl halides under thermodynamic control.[8]

-

Prevention of Dialkylation: Since the monoalkylated product still possesses an acidic α-proton, a second alkylation can occur. To favor monoalkylation, a slight excess of the enolate relative to the alkylating agent can be used, or the alkylating agent can be added slowly to the enolate solution.[9]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the alkylation of β-keto esters.[10][11] Researchers should optimize the conditions for their specific setup and reagents.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 3-oxohexanoate | ≥98% | Commercially Available | --- |

| 3-Methoxybenzyl bromide | ≥98% | Commercially Available | Can be prepared from 3-methoxybenzyl alcohol. |

| Sodium Metal (Na) | Reagent Grade | Commercially Available | Handle with extreme care under an inert atmosphere. |

| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available | Must be strictly anhydrous. |

| Diethyl Ether (Et2O) | Anhydrous | Commercially Available | --- |

| Saturated aq. Sodium Bicarbonate (NaHCO3) | --- | Prepared in-house | --- |

| Brine (Saturated aq. NaCl) | --- | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | --- |

| Hexane | ACS Grade | Commercially Available | For chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Part 1: Preparation of Sodium Ethoxide Solution

-

Under an inert atmosphere, add 50 mL of anhydrous ethanol to a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol at a rate that maintains a gentle reflux.

-

Stir the mixture until all the sodium has dissolved completely, affording a clear solution of sodium ethoxide in ethanol.

-

Allow the solution to cool to room temperature.

Part 2: Alkylation Reaction

-

To the freshly prepared sodium ethoxide solution, add 15.8 g (100 mmol) of ethyl 3-oxohexanoate dropwise via a dropping funnel over 15-20 minutes with continuous stirring.

-

Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.

-

Slowly add 20.1 g (100 mmol) of 3-methoxybenzyl bromide to the enolate solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

Part 3: Work-up and Purification

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 200 mL of cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

-